molecular formula C32H16N2O5 B4948712 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)- CAS No. 95778-83-9

1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)-

Cat. No.: B4948712
CAS No.: 95778-83-9
M. Wt: 508.5 g/mol
InChI Key: KFJWFGVSFKKIMW-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- involves several steps, typically starting with the formation of the isoindole core. This can be achieved through selective carbon-nitrogen triple bond activation in a multicomponent system containing various nucleophilic and electrophilic sites . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may include large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced isoindole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cycloaddition: This reaction involves the addition of multiple bonds to form cyclic structures, often catalyzed by metals like copper or silver.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- has been extensively studied for its applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- lies in its specific structural features and the resulting electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-ethynylphenyl)-5-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N2O5/c1-3-19-7-5-9-21(15-19)33-29(35)25-13-11-23(17-27(25)31(33)37)39-24-12-14-26-28(18-24)32(38)34(30(26)36)22-10-6-8-20(4-2)16-22/h1-2,5-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJWFGVSFKKIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367358
Record name 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95778-83-9
Record name 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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